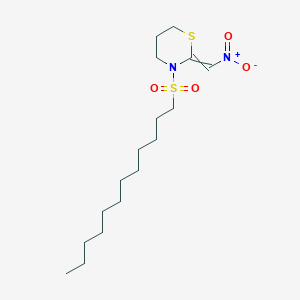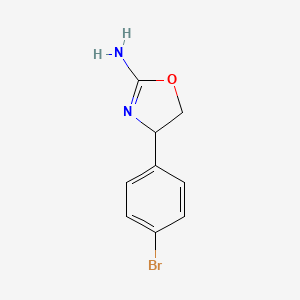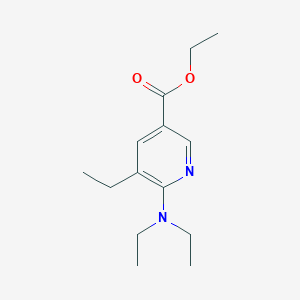
6-Diethylamino-5-ethylnicotinic acid ethyl ester
Overview
Description
6-Diethylamino-5-ethylnicotinic acid ethyl ester is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is a derivative of nicotinic acid, which is known for its role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Diethylamino-5-ethylnicotinic acid ethyl ester typically involves the esterification of 6-Diethylamino-5-ethyl-nicotinic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Diethylamino-5-ethylnicotinic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 6-Diethylamino-5-ethyl-nicotinic acid.
Reduction: Formation of 6-Diethylamino-5-ethyl-nicotinic alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Diethylamino-5-ethylnicotinic acid ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in modulating biological pathways involving nicotinic acid derivatives.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Diethylamino-5-ethylnicotinic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Nicotinic acid: A precursor in the biosynthesis of NAD+.
Methyl nicotinate: Used as a rubefacient for muscle and joint pain.
Ethyl nicotinate: Similar ester derivative with different alkyl group.
Uniqueness
6-Diethylamino-5-ethylnicotinic acid ethyl ester is unique due to its specific structural modifications, which may confer distinct biological and chemical properties compared to other nicotinic acid derivatives. These modifications can influence its reactivity, solubility, and interaction with biological targets .
Properties
Molecular Formula |
C14H22N2O2 |
|---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
ethyl 6-(diethylamino)-5-ethylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H22N2O2/c1-5-11-9-12(14(17)18-8-4)10-15-13(11)16(6-2)7-3/h9-10H,5-8H2,1-4H3 |
InChI Key |
VJXOIKRIBILEAW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=CC(=C1)C(=O)OCC)N(CC)CC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details












Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methyl-5-[(oxiran-2-yl)methoxy]-1-oxo-1lambda~5~-pyridine](/img/structure/B8504999.png)
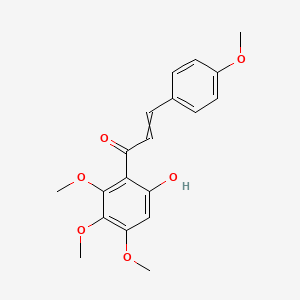
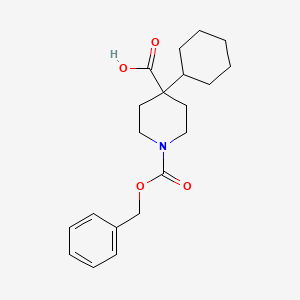



![2-Chloro-4-(2-chloro-pyridin-3-yl)-[1,3,5]triazine](/img/structure/B8505062.png)
![1-({[4-(Methylsulfonyl)-2-nitrophenyl]amino}methyl)cyclopentanol](/img/structure/B8505069.png)
![9-bromo-4,5-dihydro-2H-6-oxa-1,2-diaza-benzo[e]azulene](/img/structure/B8505076.png)

![tert-butyl N-[[2-tert-butyl-5-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl]methyl]carbamate](/img/structure/B8505105.png)

